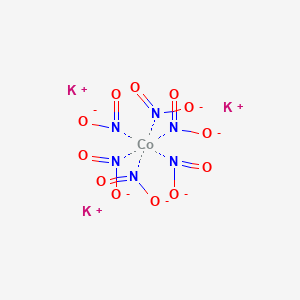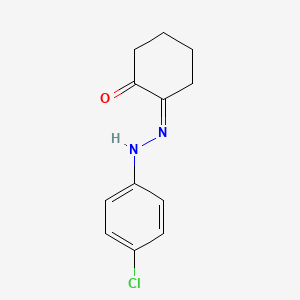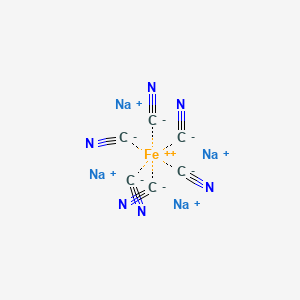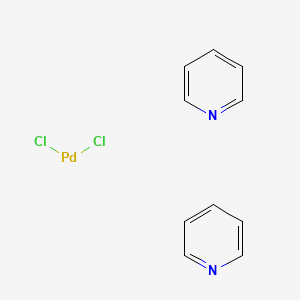
NICKEL(II) HYDROXIDE CARBONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) Hydroxide Carbonate, also known as basic Nickel Carbonate, is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores and is also used in electroplating of nickel . It is a pale green solid that does not dissolve in water .
Synthesis Analysis
The synthesis of Nickel(II) Hydroxide Carbonate involves a variety of solution and solid-state synthesis methods . One common method involves the reaction of a nickel(II) salt such as nickel(II) sulfate with a strong base like sodium hydroxide . This reaction gives rise to Nickel(II) hydroxide precipitate and a sodium salt .Molecular Structure Analysis
Nickel(II) Hydroxide Carbonate is composed of Nickel (Ni), Oxygen (O), and Hydrogen (H) elements . It consists of two hydroxide ions for every nickel ion, thus its formula is Ni(OH)2 . In terms of bonding, the nickel atom bonds covalently with the oxygen atoms of the hydroxide ions .Chemical Reactions Analysis
Nickel(II) Hydroxide Carbonate reacts with acids to make carbon dioxide . It turns into carbon dioxide and nickel(II) oxide when heated . Nickel(II) hydroxide is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel(II) ion ( [Ni(H2O)6]2+ ) and hydrogen gas (H2) .Physical And Chemical Properties Analysis
Nickel(II) Hydroxide Carbonate is typically seen as a green crystalline solid at room temperature . It’s largely insoluble in water but dissolves in acids to produce corresponding nickel salts . As a hydroxide, it exhibits basic properties, reacting with acids in typical acid-base reactions .Safety And Hazards
Nickel(II) Hydroxide Carbonate can be hazardous if inhaled, ingested, or comes in contact with the skin . It is recommended to use personal protective equipment and proper ventilation when handling this compound . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .
Orientations Futures
Nickel(II) Hydroxide Carbonate has emerged as a novel and promising candidate for water splitting due to its good electrochemical properties and eco-friendly features . It has seen increasing utilization in the field of Material Science, primarily due to its role in the preparation of nickel-containing compounds and catalysts . It is also used as a precursor for the deposition of nickel in Electroless Nickel Plating, a process used widely in the electronics and automotive industry .
Propriétés
Numéro CAS |
12011-78-8 |
|---|---|
Nom du produit |
NICKEL(II) HYDROXIDE CARBONATE |
Formule moléculaire |
CH4Ni3O7 |
Poids moléculaire |
304.12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






